

10-Methyl-10-deazaaminopterin: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 10-Methyl-10-deazaaminopterin

Cat. No.: B1664518

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This guide provides an in-depth look at **10-Methyl-10-deazaaminopterin**, a potent antitumor agent. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and mechanism of action.

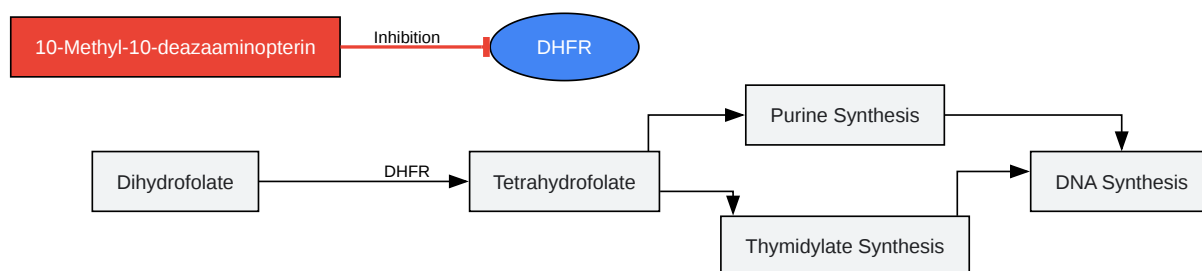
Core Compound Data

While a specific CAS number for **10-Methyl-10-deazaaminopterin** is not readily available in public chemical databases, its synthesis and properties have been described in scientific literature. The molecular weight can be calculated based on its chemical structure, which is a derivative of 10-deazaaminopterin with a methyl group at the 10-position.

Property	Value	Source
Compound Name	10-Methyl-10-deazaaminopterin	Scientific Literature
CAS Number	Not Found	N/A
Molecular Formula	C ₂₁ H ₂₃ N ₇ O ₅	Calculated
Molecular Weight	453.45 g/mol	Calculated
Parent Compound	10-Deazaaminopterin	--INVALID-LINK--
Parent CAS Number	52454-37-2	[1]
Parent Molecular Weight	439.4 g/mol	[1]

Mechanism of Action: Dihydrofolate Reductase Inhibition

10-Methyl-10-deazaaminopterin, like its parent compound and other methotrexate analogs, functions as a folic acid antagonist. Its primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.



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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by **10-Methyl-10-deazaaminopterin**.

Experimental Protocols

The synthesis of 10-alkyl-10-deazaaminopterin, including the 10-methyl analog, has been described in the scientific literature.[2] The following is a detailed methodology based on a published synthesis route.

Synthesis of 10-Methyl-10-deazaaminopterin[2]

This synthesis involves a multi-step process starting from a p-alkylbenzoic acid.

Step 1: Alkylation of p-Alkylbenzoic Acid

- Generate the dianion of the appropriate p-alkylbenzoic acid using lithium diisopropylamide (LDA).
- Alkylate the dianion with 3-methoxyallyl chloride.

Step 2: Bromination

- The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butene is brominated at a pH of 7-8.
- This reaction affords 2-bromo-4-(p-carboxyphenyl)butyraldehyde.

Step 3: Condensation and Oxidation

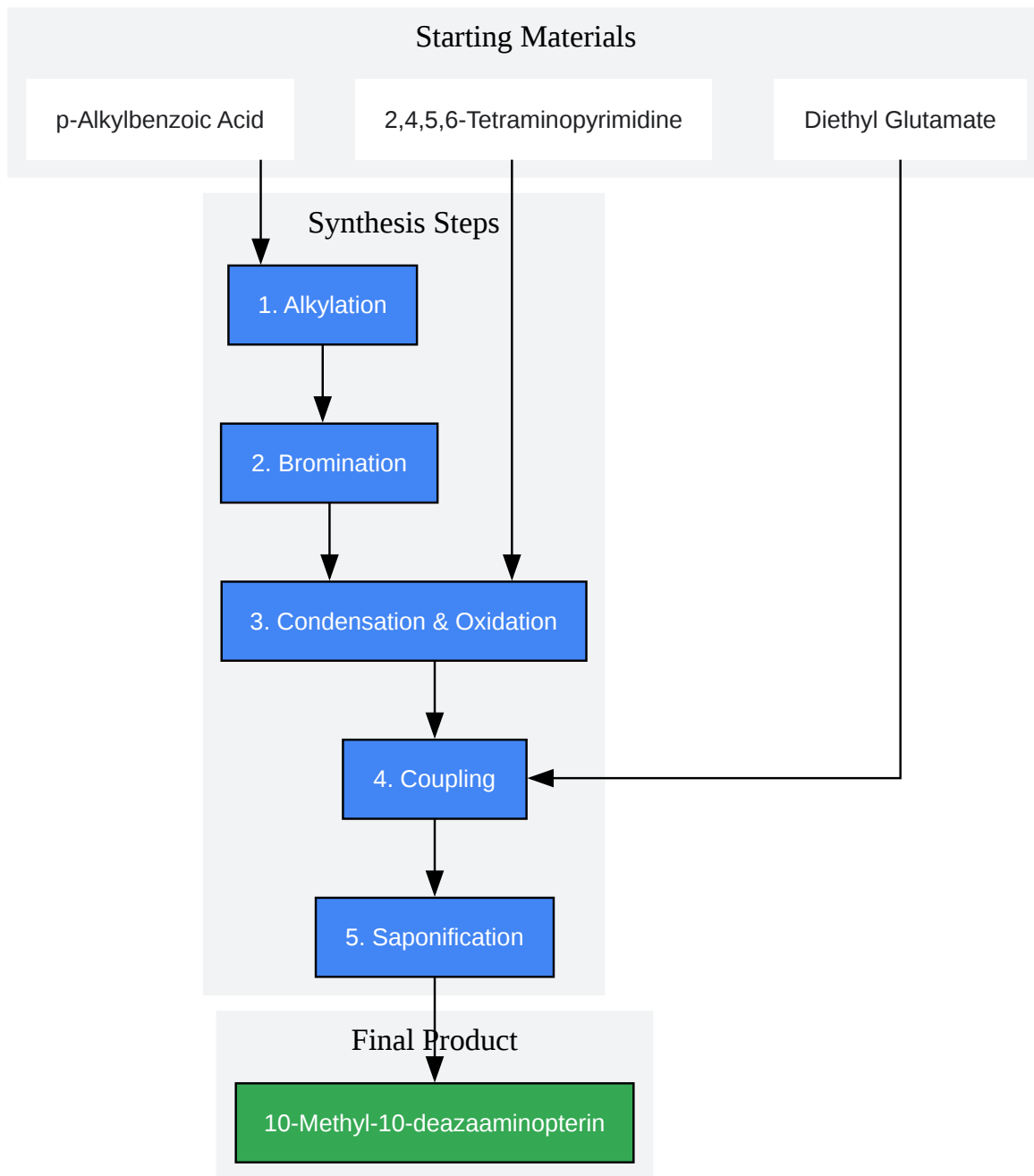
- Condense the aldehyde from the previous step with 2,4,5,6-tetraminopyrimidine.
- Perform an in situ oxidation of the resulting dihydropteridine to yield the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid.

Step 4: Coupling with Diethyl Glutamate

- Couple the pterioic acid with diethyl glutamate using the mixed anhydride method.

Step 5: Saponification

- Saponify the product from the previous step at room temperature to yield the final product, **10-Methyl-10-deazaaminopterin**.



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Caption: General workflow for the synthesis of **10-Methyl-10-deazaaminopterin**.

Antitumor Activity

Studies have shown that 10-alkyl-10-deazaaminopterin exhibit significant antitumor activity. The 10-methyl analogue, in particular, demonstrated a notable increase in the lifespan of mice with L1210 leukemia.[2] The percent increase in life span at the LD10 dosage was reported as +235% for the 10-methyl analogue, compared to +178% for 10-deazaaminopterin and +151% for methotrexate.[2] These compounds were found to be approximately equipotent to 10-deazaaminopterin as growth inhibitors of folate-dependent bacteria and as inhibitors of dihydrofolate reductase.[2] In vitro transport properties have suggested the potential for an improved therapeutic index for the 10-alkyl analogues.[2]

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References

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